![molecular formula C10H7F2N3O3 B15087701 1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1020253-52-4](/img/structure/B15087701.png)
1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound known for its unique structure and properties. It features a triazole ring, a difluoromethoxy group, and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid involves several steps. One common method includes the reaction of 4-(Difluoromethoxy)aniline with triazole derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid can be compared with similar compounds such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxy group but differs in its overall structure and applications.
1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid: Another compound with a difluoromethoxy group, but with a cyclopropane ring instead of a triazole ring.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1020253-52-4 |
|---|---|
Molecular Formula |
C10H7F2N3O3 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F2N3O3/c11-10(12)18-7-3-1-6(2-4-7)15-5-13-8(14-15)9(16)17/h1-5,10H,(H,16,17) |
InChI Key |
QHLAUOKOMAXEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



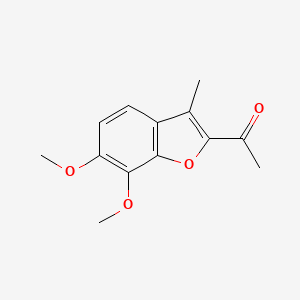
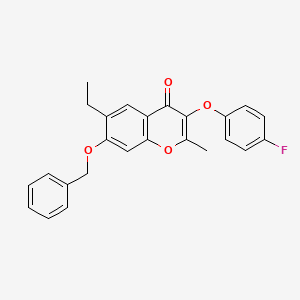

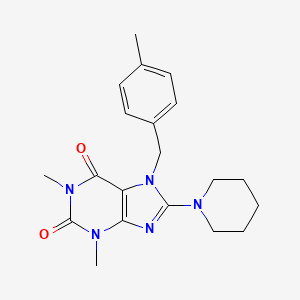
![4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B15087657.png)
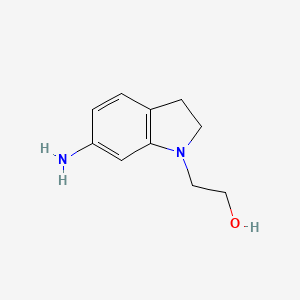
![(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid](/img/structure/B15087663.png)


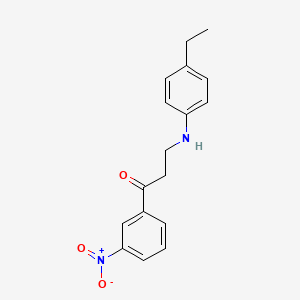
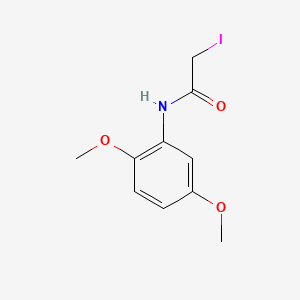

![4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)
